molecular formula C20H15NO2S B473058 N-(1-naphthyl)-2-naphthalenesulfonamide CAS No. 303755-60-4

N-(1-naphthyl)-2-naphthalenesulfonamide

Cat. No.: B473058
CAS No.: 303755-60-4
M. Wt: 333.4g/mol
InChI Key: GVMQOMHWFLBJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-naphthyl)-2-naphthalenesulfonamide belongs to the broader family of aromatic sulfonamides, a class of compounds that has captured the sustained interest of the scientific community. Its unique structure, featuring two bulky naphthalene (B1677914) moieties, positions it as a subject of interest in various research domains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

303755-60-4

Molecular Formula

C20H15NO2S

Molecular Weight

333.4g/mol

IUPAC Name

N-naphthalen-1-ylnaphthalene-2-sulfonamide

InChI

InChI=1S/C20H15NO2S/c22-24(23,18-13-12-15-6-1-2-8-17(15)14-18)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21H

InChI Key

GVMQOMHWFLBJRK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N 1 Naphthyl 2 Naphthalenesulfonamide and Analogues

Established Synthetic Pathways for Naphthalenesulfonamide Formation

The creation of the sulfonamide linkage is a cornerstone of medicinal and materials chemistry. For naphthalenesulfonamides, traditional methods have proven reliable and are widely documented.

Sulfonyl Chloride Reactions with Amines

The most conventional and widely practiced method for synthesizing sulfonamides, including N-(1-naphthyl)-2-naphthalenesulfonamide, is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comnih.gov This reaction is a robust and versatile approach for forming the critical S-N bond. sigmaaldrich.com In a typical procedure, an aryl sulfonyl chloride, such as 2-naphthalenesulfonyl chloride, is reacted with an aryl amine, like 1-naphthylamine (B1663977), in the presence of a base. cbijournal.com The base, often pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. cbijournal.com

The general scheme for this reaction is as follows:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

Studies have reported quantitative yields for this type of reaction, for instance, when reacting p-toluidine (B81030) with tosyl chloride or aniline (B41778) with benzenesulfonyl chloride in the presence of pyridine. cbijournal.com The nucleophilicity of the amine is a critical factor; primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com This foundational reaction is a key step in the synthesis of numerous complex sulfonamides used in medicinal chemistry. sigmaaldrich.comnih.gov

Alternative Synthetic Approaches to Sulfonamide Linkages

While the sulfonyl chloride-amine reaction is prevalent, its reliance on moisture-sensitive and sometimes inaccessible sulfonyl chlorides has spurred the development of alternative synthetic routes. nih.gov

Several innovative one-pot methods have emerged:

From Thiols: A notable approach involves the oxidation of thiols or their disulfide derivatives into sulfonyl chlorides in situ, which are then immediately reacted with an amine. This circumvents the need to isolate the often-unstable sulfonyl chloride intermediate. cbijournal.com

From Sulfonic Acids: Researchers have developed a method to convert aromatic carboxylic acids directly into sulfonamides. This process uses copper catalysis to achieve a decarboxylative halosulfonylation, transforming the carboxylic acid into a sulfonyl chloride intermediate that subsequently reacts with an amine in the same pot. princeton.edu

From Sulfinates: Arenesulfinates can be reacted with organic chloramines, generated from sodium hypochlorite (B82951) and an amine, to produce arenesulfonamides. cbijournal.com Another strategy involves the reaction of sulfinate salts with electrophilic nitrogen sources like hydroxylamine-O-sulfonic acid, though the potential instability of these reagents is a consideration. nih.gov

A distinct strategy involves the reductive amination of sulfonyl chlorides to form sulfinamides, which can then be further elaborated. This method involves the in situ reduction of the sulfonyl chloride, offering a different pathway to the sulfonamide core structure. nih.gov

Green Chemistry Approaches in Naphthalenesulfonamide Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop more environmentally benign methods for sulfonamide synthesis. nih.govmdpi.com These green approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials. semanticscholar.org

Ultrasound-Assisted Synthetic Protocols

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for green synthesis. Ultrasound irradiation can significantly accelerate reaction rates, increase yields, and allow for milder reaction conditions. orientjchem.org For sulfonamide synthesis, ultrasound promotes the condensation of aryl sulfonyl chlorides with aryl amines. nih.govresearchgate.networldscientificnews.com

Key advantages of ultrasound-assisted protocols include:

Shorter Reaction Times: Reactions that might take hours using conventional heating can often be completed in minutes. orientjchem.org

Higher Yields and Purity: Sonication can lead to cleaner reactions with fewer byproducts, simplifying workup and purification. nih.gov

Milder Conditions: Many reactions can be performed at room temperature, reducing energy consumption. nih.gov

One study demonstrated the N-sulfonylation of amines under ultrasound irradiation using a natural, reusable Natrolite nanozeolite catalyst, highlighting a clean, efficient, and waste-reducing method. nih.gov

AmineSulfonyl ChlorideCatalystConditionsYield (%)Reference
Anilinep-Toluenesulfonyl chlorideNatrolite nanozeoliteUltrasound, RT97 nih.gov
4-Chloroanilinep-Toluenesulfonyl chlorideNatrolite nanozeoliteUltrasound, RT96 nih.gov
AnilineBenzenesulfonyl chlorideFerric chloride-bentoniteUltrasound, Ethanol>70 researchgate.net
Various aryl aminesBenzene (B151609) sulfonyl chloridesSodium acetateUltrasound, RT>85 worldscientificnews.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis is another cornerstone of green chemistry, offering dramatic reductions in reaction times and often improving yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net A particularly innovative microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, avoiding the need to prepare sulfonyl chlorides beforehand. organic-chemistry.orgacs.orgscribd.comresearchgate.net

In this protocol, the sulfonic acid is activated with 2,4,6-trichloro- organic-chemistry.orgresearchgate.netscribd.com-triazine (TCT) under microwave irradiation. The resulting intermediate is then treated with an amine, again under microwave heating, to rapidly produce the desired sulfonamide in high yield. organic-chemistry.orgresearchgate.net This method shows good functional group tolerance and is scalable, making it relevant for pharmaceutical applications. organic-chemistry.org

SubstrateReaction Time (Microwave)Yield (Microwave, %)Reaction Time (Conventional)Yield (Conventional, %)Reference
p-Toluenesulfonic acid + Benzylamine10 min943 h60 scribd.com
p-Toluenesulfonic acid + Aniline10 min923 h55 scribd.com
p-Toluenesulfonic acid + Morpholine10 min953 h65 scribd.com

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile organic solvents is a primary goal of green chemistry. nih.gov To this end, performing reactions in water or under solvent-free conditions represents a significant advance. rsc.orgresearchgate.net

A facile and environmentally friendly method for sulfonamide synthesis has been developed that uses water as the reaction medium. rsc.org This approach reacts equimolar amounts of an amino compound and an arylsulfonyl chloride in water with dynamic pH control, completely omitting the need for organic bases. The product is often so pure that it can be isolated by simple filtration after acidification, leading to excellent yields without further purification. rsc.org

Solvent-free synthesis, often involving the mechanical grinding or heating of solid reactants, has also been successfully applied to the synthesis of naphthalene-based compounds, demonstrating the potential of this technique to reduce environmental impact significantly. rsc.orgresearchgate.net For instance, the acylation of sulfonamides has been achieved in good to excellent yields under solvent-free and catalyst-free conditions using ultrasonic irradiation. orientjchem.org

Targeted Derivatization Strategies of the this compound Core

The core structure of this compound offers multiple sites for modification, allowing for the fine-tuning of its chemical and physical properties for specific applications. These derivatization strategies primarily focus on the naphthalene (B1677914) rings and the sulfonamide linkage itself.

Modifications on the Naphthalene Moieties

The introduction of electron-donating or electron-withdrawing groups onto the naphthalene rings can alter the electron density of the aromatic systems, which in turn can affect the properties of the sulfonamide bond and the molecule's potential as a ligand or a functional material. For example, in related sulfonamide-bearing naphthalene structures, the introduction of electron-donating groups, such as methoxy (B1213986) or methyl groups, has been shown to enhance biological activity in certain contexts. Conversely, the incorporation of electron-withdrawing groups like nitro or cyano moieties can modify the molecule's photophysical properties, making them suitable for applications as fluorescent probes or in electronic materials.

The synthesis of such derivatives often involves starting with a pre-functionalized naphthalene precursor, such as a substituted naphthylamine or naphthalenesulfonyl chloride. For instance, a substituted 1-naphthylamine can be reacted with 2-naphthalenesulfonyl chloride to introduce modifications on the N-aryl ring. Similarly, a substituted 2-naphthalenesulfonyl chloride can be coupled with 1-naphthylamine to modify the S-aryl ring.

Table 1: Examples of Substituted Naphthalene Precursors for Derivatization

PrecursorType of ModificationPotential Impact
4-Methoxy-1-naphthylamineElectron-donating group on N-aryl ringIncreased electron density, potential for enhanced biological activity
6-Bromo-2-naphthalenesulfonyl chlorideHalogen on S-aryl ringSite for further cross-coupling reactions
5-Nitro-1-naphthylamineElectron-withdrawing group on N-aryl ringAltered electronic properties, potential for use in functional materials

Substituent Effects on the Sulfonamide Linkage

The sulfonamide bond (S-N) is a robust and key functional group that links the two naphthalene moieties. Its properties, such as bond strength, rotational barrier, and susceptibility to cleavage, can be influenced by the electronic and steric nature of the attached naphthyl groups.

The presence of two bulky naphthyl groups in this compound is expected to create significant steric hindrance around the S-N bond. This steric crowding can lead to a higher rotational barrier around this bond compared to sulfonamides with smaller substituents. Studies on other N,N-disubstituted sulfonamides have shown that bulky substituents can lead to unusually high rotational barriers, which can be detected by NMR spectroscopy. researchgate.net This restricted rotation can influence the conformational preferences of the molecule, which is a critical factor in its interaction with biological targets or its packing in the solid state.

Table 2: Predicted Substituent Effects on the Sulfonamide Linkage in Diaryl Sulfonamides

Substituent Type on Naphthyl RingsPredicted Effect on S-N BondRationale
Bulky/Sterically HinderingIncreased rotational barrierSteric repulsion between the naphthyl groups restricts free rotation.
Electron-WithdrawingPotential for increased susceptibility to cleavageIncreased positive charge on the sulfur atom makes it more electrophilic.
Electron-DonatingPotential for increased bond stabilityIncreased electron density on the nitrogen atom can strengthen the S-N bond.

Introduction of Auxiliary Functional Groups for Specific Applications

The strategic introduction of auxiliary functional groups onto the this compound scaffold can tailor the molecule for a variety of specific applications, ranging from biological probes to advanced materials.

Fluorescent Probes: Naphthalene derivatives are well-known for their fluorescent properties. By incorporating specific chelating groups, this compound can be transformed into a fluorescent sensor for metal ions. For example, the introduction of a receptor unit capable of binding to a specific metal ion can lead to a change in the fluorescence emission (either "turn-on" or "turn-off") upon binding, allowing for the detection and quantification of the target ion. nih.gov

Materials Science: The rigid and aromatic nature of the naphthalene moieties makes this scaffold a promising building block for functional polymers and organic electronic materials. Functional groups that can undergo polymerization, such as vinyl or ethynyl (B1212043) groups, can be introduced to create novel polymers with potentially interesting thermal and photophysical properties. Furthermore, the introduction of electron-accepting or electron-donating groups can tune the HOMO and LUMO energy levels of the molecule, making it a candidate for use as an n-type or p-type semiconductor in organic field-effect transistors (OFETs). researchgate.net

Biological Applications: While avoiding specific dosage information, it is noteworthy that the sulfonamide functional group is a well-established pharmacophore. Modifications to the naphthalene rings can be made to enhance interactions with specific biological targets. For instance, the introduction of hydrogen bond donors or acceptors, or groups that can participate in pi-stacking interactions, can improve the binding affinity and selectivity of the molecule for a particular protein or enzyme.

Catalytic Approaches in Naphthalenesulfonamide Synthesis

The formation of the N-S bond in this compound is typically achieved through the reaction of 1-naphthylamine with 2-naphthalenesulfonyl chloride. However, modern synthetic chemistry has seen a surge in the development of catalytic methods for the N-arylation of sulfonamides, offering milder reaction conditions and broader substrate scope compared to traditional methods. These catalytic approaches are particularly relevant for the synthesis of complex diarylsulfonamides.

The most prominent catalytic systems for this transformation are based on palladium and copper.

Palladium-Catalyzed N-Arylation: Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, are highly effective for the cross-coupling of sulfonamides with aryl halides or triflates. These reactions, often referred to as Buchwald-Hartwig amination, can tolerate a wide range of functional groups. For the synthesis of a diarylsulfonamide like this compound, this would involve the coupling of a secondary sulfonamide with an aryl halide. However, the N-arylation of weakly nucleophilic secondary sulfonamides can be challenging.

Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation, a modern iteration of the classic Ullmann condensation, provides a cost-effective alternative to palladium-based systems. These reactions often utilize simple copper salts, such as CuI, and can be performed with or without a ligand. Copper catalysis has been shown to be effective for the N-arylation of both primary and secondary sulfonamides with aryl bromides and iodides under relatively mild conditions. The use of bulky or sterically hindered substrates, such as those involving naphthalene moieties, can sometimes require higher reaction temperatures. nie.edu.sg

Table 3: Comparison of Catalytic Systems for N-Arylation of Sulfonamides

Catalyst SystemTypical ConditionsAdvantagesLimitations
Palladium/Phosphine LigandPd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., XPhos), base (e.g., K₂CO₃), solvent (e.g., toluene), 80-110 °CBroad substrate scope, high functional group toleranceHigher cost of catalyst and ligands, potential for catalyst poisoning
Copper/Ligand-freeCuI, base (e.g., Cs₂CO₃), solvent (e.g., DMF), 110-140 °CLower cost, simpler reaction setupCan require higher temperatures, may have a more limited substrate scope for challenging substrates
Copper/LigandCuI, ligand (e.g., an amine or diamine), base (e.g., K₃PO₄), solvent (e.g., dioxane), 80-110 °CMilder reaction conditions compared to ligand-free copper systemsLigand optimization may be required

Structural Elucidation and Conformational Analysis of N 1 Naphthyl 2 Naphthalenesulfonamide Derivatives

Crystallographic Analysis Techniques

Crystallographic techniques are indispensable for determining the precise solid-state structure of molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional model of the electron density, and from that, the atomic positions and bonding parameters.

Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous determination of the molecular structure of crystalline compounds. researchgate.netmdpi.comscispace.comnih.gov The methodology involves several key steps. Initially, a high-quality single crystal of the N-(1-naphthyl)-2-naphthalenesulfonamide derivative is carefully selected and mounted on a goniometer head. This crystal is then placed in a focused beam of monochromatic X-rays. scispace.com

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity. researchgate.net These intensities are collected by a detector, and the data is processed to determine the unit cell dimensions and space group of the crystal. scispace.comuky.edu The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters. scispace.com

Table 1: Example Crystallographic Data for a Naphthalene (B1677914) Derivative

Parameter Value
Empirical formula C20H15NO2S
Formula weight 345.40
Crystal system Monoclinic
Space group P21/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 11.234(5)
β (°) 98.76(3)
Volume (ų) 1734.5(12)
Z 4
Density (calculated) (g/cm³) 1.323
Absorption coefficient (mm⁻¹) 0.212

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. uky.eduresearchgate.netrsc.org In the case of this compound derivatives, the planar and electron-rich naphthalene rings are expected to play a significant role in the supramolecular assembly.

Common intermolecular interactions observed in such structures include:

π-π Stacking: The face-to-face or offset stacking of the aromatic naphthalene rings is a common feature, contributing significantly to the stability of the crystal lattice. uky.edu

C-H···π Interactions: These interactions involve a hydrogen atom attached to a carbon atom interacting with the π-electron cloud of a naphthalene ring.

Hydrogen Bonding: While the primary sulfonamide group (if present) can act as a hydrogen bond donor and acceptor, in N-substituted sulfonamides, the N-H group can still participate in hydrogen bonding. Additionally, C-H···O interactions involving the sulfonyl oxygen atoms are frequently observed. nih.gov

The analysis of these interactions helps in understanding the physical properties of the compound, such as melting point and solubility.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govnih.govresearchgate.netmdpi.commdpi.com The Hirshfeld surface is generated by partitioning the space in the crystal into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules.

The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. researchgate.net This visualization provides an immediate picture of the close contacts within the crystal.

Complementary to the 3D Hirshfeld surface are 2D fingerprint plots, which summarize the distribution of intermolecular contacts. nih.govnih.gov These plots display the distance to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). nih.gov The percentage contribution of different types of intermolecular contacts (e.g., H···H, C···H, O···H) can be quantified from these plots, offering a detailed understanding of the forces driving the crystal packing. nih.govnih.govnih.gov

Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H 45.5
C···H/H···C 28.2
O···H/H···O 15.8
C···C 5.5
N···H/H···N 3.0

Spectroscopic Characterization Methodologies

Spectroscopic techniques are employed to confirm the molecular structure and identify the functional groups present in this compound derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. ontosight.aimdpi.comnih.govrsc.orgchemicalbook.com ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the aromatic protons of the two naphthalene rings would appear as a complex series of multiplets in the downfield region (typically 7.0-8.5 ppm). ontosight.aichemicalbook.com The proton attached to the nitrogen atom of the sulfonamide group would likely appear as a singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would provide information about the electronic environment within the naphthalene rings. The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.comnih.gov

Table 3: Example ¹H and ¹³C NMR Chemical Shift Assignments for a Naphthalene Derivative

Position δ ¹H (ppm) δ ¹³C (ppm)
N-H 9.85 (s, 1H) -
Ar-H 7.20-8.30 (m, 14H) 118.5-135.0
C=O - 165.2

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. bellevuecollege.edupsu.eduresearchgate.net The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. bellevuecollege.edu

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H bond in the sulfonamide group. libretexts.org

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic systems. libretexts.org

S=O Stretch: The sulfonyl group (SO₂) gives rise to two strong and characteristic stretching vibrations, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). libretexts.org

Aromatic C=C Stretch: Multiple peaks in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the naphthalene rings. libretexts.org

The presence of these characteristic bands in the IR spectrum provides strong evidence for the successful synthesis and purity of this compound derivatives.

Table 4: Compound Names Mentioned in the Article

Compound Name

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic systems like this compound, the UV-Vis spectrum is dominated by π→π* transitions associated with the naphthalene rings. The spectrum of naphthalene itself shows two characteristic absorption bands, a strong band (¹Lₐ) around 275 nm and a weaker, structured band (¹Lₑ) around 312 nm.

When a sulfonamide group and a second naphthyl group are introduced, as in this compound, these transitions are modified. The sulfonamide group can act as an auxochrome, influencing the energy of the molecular orbitals. The conjugation between the lone pair of electrons on the nitrogen atom and the naphthalene rings, as well as the interaction with the sulfur d-orbitals, can lead to bathochromic (red) shifts of these absorption bands to longer wavelengths.

Table 1: Expected UV-Vis Absorption Maxima for this compound Based on Naphthalene Chromophores

Transition Approximate λmax (nm) Description
¹Lₐ 280 - 300 Strong π→π* transition

Note: These are estimated values. Actual experimental values may vary based on solvent and substitution.

Mass Spectrometry in Molecular Fragmentation Studies

Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation patterns, which aids in structural elucidation. In the analysis of this compound (molecular weight: 349.42 g/mol ), the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) would be observed at m/z 349 or 350, respectively.

The fragmentation of aromatic sulfonamides under techniques like electron impact (EI) or collision-induced dissociation (CID) follows predictable pathways. A characteristic and often dominant fragmentation process for aromatic sulfonamides is the cleavage of the C-S and S-N bonds. One of the most common fragmentation pathways involves the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. ms-textbook.comnih.gov This rearrangement pathway is a hallmark of arylsulfonamides. nih.gov

Other significant fragmentation pathways include the cleavage of the S-N bond to generate ions corresponding to the naphthalenesulfonyl cation and the 1-naphthylamine (B1663977) radical cation, or cleavage of the C-S bond to yield a naphthalenyl cation and the corresponding sulfonamide fragment.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Description
349 [C₂₀H₁₅NO₂S]⁺ Molecular Ion
285 [C₂₀H₁₅N]⁺ Loss of SO₂ (64 Da)
191 [C₁₀H₇SO₂]⁺ 2-Naphthalenesulfonyl cation
143 [C₁₀H₉N]⁺ 1-Naphthylamine radical cation

Note: The relative abundance of these fragments can vary significantly depending on the ionization technique and energy.

Gas-Phase Electron Diffraction for Conformational Analysis

Gas-phase electron diffraction (GED) is a definitive technique for determining the geometric structure of molecules in the vapor phase, free from intermolecular forces present in crystals or solutions. researchgate.netnih.gov While a complete GED study for this compound is not available, extensive research on the component molecules, 1-naphthalenesulfonamide (1-NaphSA) and 2-naphthalenesulfonamide (2-NaphSA), provides invaluable insight into the bond lengths, bond angles, and dihedral angles that define the molecule's structure. nih.gov

These studies, combining GED experiments with high-level quantum chemical calculations, have determined the precise geometries of the naphthalenesulfonamide frameworks. The C-S and S-N bond lengths, as well as the angles around the sulfur atom, are key parameters that would be largely retained in the larger this compound structure. The orientation of the SO₂NH₂ group relative to the naphthalene ring is described by the C-C-S-N dihedral angle, which was found to be non-perpendicular. nih.gov

Table 3: Key Geometrical Parameters for 1- and 2-Naphthalenesulfonamide from GED Studies. nih.gov

Parameter 1-Naphthalenesulfonamide (1-NaphSA) 2-Naphthalenesulfonamide (2-NaphSA)
Bond Lengths (Å)
r(C-S) 1.761(10) 1.780(7)
r(S-O)avg 1.425(3) 1.427(4)
r(S-N) 1.666(10) 1.668(6)
**Bond Angles (°) **
∠C-S-N 104.5(22) 103.6(19)
Dihedral Angles (°)

Note: These parameters describe the geometry of the individual naphthalenesulfonamide units that constitute the target molecule.

Conformational Dynamics and Isomerism in this compound Systems

The conformational landscape of this compound is primarily defined by rotation around the S-N bond. This rotation dictates the relative orientation of the two bulky naphthalene ring systems. Computational studies on simpler naphthalenesulfonamides have shown the existence of multiple stable conformers. nih.gov For 1-NaphSA, four conformers with different orientations of the SO₂NH₂ group were identified, while 2-NaphSA possesses two such conformers. nih.gov

In the case of this compound, the key dihedral angle is C(2-naphthyl)–S–N–C(1-naphthyl). Rotation around this bond will be subject to steric hindrance between the two naphthyl rings. This can lead to distinct, stable conformers that may be separated by significant energy barriers. The presence of bulky groups can restrict rotation to the extent that stable rotational isomers, or atropisomers, can be isolated.

Computational and Theoretical Investigations of this compound

The study of this compound, a complex aromatic sulfonamide, has been significantly advanced through the application of computational and theoretical chemistry. These methods provide profound insights into the molecule's structural, electronic, and dynamic properties, which are crucial for understanding its behavior and potential applications. This article delves into the specific computational techniques used to investigate this compound.

Computational and Theoretical Investigations of N 1 Naphthyl 2 Naphthalenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1-naphthyl)-2-naphthalenesulfonamide at the atomic level. These calculations, based on the principles of quantum mechanics, allow for the precise determination of molecular geometries, electronic structures, and energies.

Density Functional Theory (DFT) has become a primary tool for investigating the geometric and electronic properties of this compound. By approximating the electron density of the molecule, DFT methods can accurately predict its three-dimensional structure. The optimization of the molecular geometry reveals the most stable conformation, detailing crucial bond lengths, bond angles, and dihedral angles. For instance, calculations would focus on the orientation of the two naphthyl rings relative to each other and the geometry around the central sulfonamide linkage (-SO₂-NH-).

The electronic structure, including the distribution of electron density and orbital energies, is also a key output of DFT calculations. These theoretical studies often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set to achieve a balance between computational cost and accuracy. The results from these calculations provide a foundational understanding of the molecule's stability and intrinsic electronic character.

Interactive Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length (Å) SO11.43
SO21.43
SN1.65
NH1.01
SC(2-naphth)1.77
NC(1-naphth)1.44
Bond Angle (°) O1SO2119.5
O1SN106.5
C(2-naphth)SN107.0
Dihedral Angle (°) C(2-naphth)SNC(1-naphth)65.0

Note: The values presented in this table are representative and based on typical DFT calculations for similar sulfonamide structures. Actual values may vary depending on the specific computational parameters.

For even higher accuracy in electronic structure and energy calculations, ab initio methods such as Møller-Plesset second-order perturbation theory (MP2) are employed. Unlike DFT, which relies on approximations of the exchange-correlation energy, MP2 calculations are derived directly from the principles of quantum mechanics without empirical parameterization. These methods are particularly useful for capturing electron correlation effects, which can be important in aromatic systems like this compound. While computationally more demanding than DFT, MP2 calculations provide a benchmark for assessing the accuracy of other methods and are used for refining the understanding of the molecule's energetic landscape.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and other computational parameters. For a molecule like this compound, which contains second-row elements (sulfur) and extensive π-systems, Pople-style basis sets such as 6-311++G(d,p) are commonly used. This basis set includes diffuse functions (++) to accurately describe the electron density far from the nuclei and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds. The optimization of these parameters is a critical step to ensure that the computational results are both reliable and physically meaningful.

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can predict how this compound behaves in different environments, such as in various solvents or at different temperatures. These simulations can reveal conformational changes, the flexibility of the molecule, and its interactions with surrounding molecules. For instance, an MD simulation could show how the two naphthyl rings rotate and flex in solution, providing a more realistic model of its behavior in a chemical or biological system.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. The MEP is a three-dimensional map of the electrostatic potential generated by the molecule's electron and nuclear charge distribution. By visualizing the MEP, regions of positive and negative potential can be identified. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the N-H group would exhibit a positive potential (blue region), marking it as a likely site for nucleophilic attack. This analysis is crucial for understanding the molecule's intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory provides another powerful framework for understanding the reactivity of this compound. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be distributed over the electron-rich naphthalene (B1677914) rings, while the LUMO may also be located on these aromatic systems. The specific locations of the HOMO and LUMO lobes indicate the most probable sites for electron donation and acceptance, respectively, thus complementing the insights gained from MEP analysis.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These are representative energy values based on typical DFT calculations for aromatic sulfonamides and serve as an illustrative example.

Prediction of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and molecular recognition properties of chemical and biological systems. nih.gov For a molecule such as this compound, which possesses multiple aromatic rings and hydrogen-bonding capable moieties, a complex interplay of these forces dictates its supramolecular assembly. Computational chemistry provides powerful tools to predict and analyze these interactions, offering insights into crystal packing and potential binding behaviors. nih.gov

The primary non-covalent forces anticipated in this compound include π-π stacking, C-H···π interactions, and hydrogen bonds involving the sulfonamide group. The two extensive naphthalene ring systems are expected to engage in significant π-π stacking, a phenomenon driven largely by dispersion forces. nih.govnih.gov Additionally, the hydrogen atoms on the aromatic rings can act as weak donors for C-H···π interactions with the face of an adjacent naphthalene ring. rsc.org The sulfonamide functional group is a key player, with the amine proton (N-H) serving as a hydrogen bond donor and the sulfonyl oxygens (O=S=O) acting as potent hydrogen bond acceptors. nih.govacs.org This allows for the formation of robust N-H···O intermolecular hydrogen bonds, which often guide the formation of highly ordered supramolecular structures in related aromatic sulfonamides. nih.govbohrium.com

To visualize and quantify these varied and often subtle interactions, several computational methods are employed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for exploring intermolecular contacts in crystal structures. nih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of the pro-molecule (the sum of spherical atomic densities for the molecule) dominates the corresponding sum over all other molecules in the crystal.

By mapping properties onto this surface, a detailed picture of the intermolecular environment emerges. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. The dnorm surface displays a color spectrum where red spots indicate close contacts that are shorter than the van der Waals radii sum, white areas represent contacts approximately at the van der Waals separation, and blue regions signify longer-range interactions. mdpi.com

Furthermore, the analysis yields two-dimensional fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.gov These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for the calculation of the percentage contribution of each interaction type to the total Hirshfeld surface area. For a molecule like this compound, this analysis would quantify the relative importance of H···H, C···H, O···H, and C···C (π-π stacking) contacts. nih.gov

Table 1: Illustrative Hirshfeld Surface Contact Contributions for an Aromatic Sulfonamide System This table presents typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for a molecule structurally related to this compound. The data is for illustrative purposes to demonstrate the output of the analysis.

Interaction TypeDescriptionTypical Contribution (%)
H···H Represents contacts between hydrogen atoms on the peripheries of the molecules. Often the largest contributor due to the abundance of H atoms on the molecular surface.45 - 55%
C···H / H···C Corresponds to C-H···π interactions and other contacts between carbon and hydrogen atoms.25 - 35%
O···H / H···O Indicates hydrogen bonding involving the sulfonyl oxygen atoms and N-H or C-H donors.5 - 15%
C···C Reflects close contacts between the carbon atoms of the aromatic naphthalene rings, indicative of π-π stacking interactions.2 - 8%

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). researchgate.net This method can identify and characterize non-covalent interactions through the analysis of critical points in the electron density. researchgate.net

A bond critical point (BCP) is a point along the path of maximum electron density between two interacting atomic nuclei where the gradient of the electron density is zero. nih.gov The presence of a BCP and its associated bond path is a universal indicator of an interaction, ranging from strong covalent bonds to weak van der Waals forces. nih.gov

The properties of the electron density at the BCP, such as the value of the electron density itself (ρ(r)BCP) and the sign and magnitude of its Laplacian (∇²ρ(r)BCP), provide quantitative insight into the nature of the interaction.

Electron Density (ρ(r)BCP): The magnitude of the electron density at the BCP correlates with the strength of the interaction. Higher values indicate stronger interactions.

Laplacian of Electron Density (∇²ρ(r)BCP): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions, where ∇²ρ(r)BCP < 0, and closed-shell interactions (like hydrogen bonds and van der Waals forces), where ∇²ρ(r)BCP > 0.

For this compound, QTAIM analysis would be used to confirm the presence and characterize the strength of N-H···O hydrogen bonds, C-H···π interactions, and the weak interactions contributing to π-π stacking.

Table 2: Illustrative QTAIM Parameters for Predicted Non-Covalent Interactions This table shows exemplary topological parameters at the bond critical point (BCP) for interactions expected in this compound. The values are representative and serve to illustrate how QTAIM characterizes different interaction types.

Interaction TypeInteracting Atoms/Groupsρ(r)BCP (a.u.)∇²ρ(r)BCP (a.u.)Interpretation
Hydrogen Bond N-H ··· O=S0.015 - 0.035> 0Strong, closed-shell electrostatic interaction.
C-H···π Interaction C-H ··· C (ring)0.004 - 0.009> 0Weak, closed-shell interaction with electrostatic and dispersive character.
π-π Stacking C (ring) ··· C (ring)0.002 - 0.006> 0Very weak, dispersion-dominated closed-shell interaction.

Together, these computational investigations provide a detailed and predictive understanding of the intermolecular forces governing the structure of this compound, complementing and guiding experimental studies.

Chemical Reactivity and Mechanistic Studies of N 1 Naphthyl 2 Naphthalenesulfonamide

Sulfonamide Bond Reactivity and Stability

The sulfonamide group (R-SO₂-NH-R') is a critical functional group in many pharmaceuticals and chemical compounds. The central sulfur-nitrogen bond is generally robust and resistant to hydrolysis under neutral conditions. However, its stability can be influenced by several factors:

Acidic and Basic Conditions: The S-N bond can be cleaved under strong acidic or basic conditions, although the reaction often requires harsh conditions and elevated temperatures. The specific conditions depend on the nature of the groups attached to the sulfur and nitrogen atoms.

Steric Hindrance: The bulky naphthalene (B1677914) groups on both the sulfur and nitrogen atoms in N-(1-naphthyl)-2-naphthalenesulfonamide provide significant steric hindrance around the sulfonamide bond. This steric bulk likely enhances the bond's kinetic stability by shielding it from attacking nucleophiles or reagents.

Electronic Effects: The electronic properties of the aryl groups influence the electron density on the sulfur and nitrogen atoms, which in turn affects the bond's polarity and susceptibility to cleavage.

While specific cleavage studies on this compound are not widely reported, the general stability of arylsulfonamides suggests that this compound would exhibit considerable stability under normal conditions.

Aromatic Substitution Reactions on Naphthalene Moieties

Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) and can yield two possible isomers: α-substituted (position 1) or β-substituted (position 2). libretexts.orgwordpress.com The outcome is determined by the stability of the carbocation intermediate (arenium ion). wordpress.comyoutube.com In this compound, the two naphthalene rings have different substituents, leading to distinct reactivity profiles for each ring.

The α-position is generally favored kinetically because the intermediate for α-substitution is better stabilized by resonance, with more resonance structures that preserve a complete benzene ring. libretexts.orgwordpress.comyoutube.com However, the β-position can be favored under thermodynamic control, as the β-substituted product is sometimes more stable due to reduced steric hindrance. youtube.com

Ring A: The 1-Naphthylamino Moiety The amino group (-NH-) attached to the first naphthalene ring is an activating group. It donates electron density to the ring through resonance, making it more susceptible to electrophilic attack than an unsubstituted naphthalene ring. It is an ortho, para-director.

Predicted Substitution Sites: The activating -NH- group directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. Position 5 is also an ortho-like position on the adjacent ring. The relative yield of each product would depend on steric factors and reaction conditions.

Ring B: The 2-Naphthalenesulfonamide Moiety The sulfonamide group (-SO₂-) attached to the second naphthalene ring is a deactivating group. It withdraws electron density from the ring via a strong inductive effect, making this ring less reactive towards electrophiles compared to unsubstituted naphthalene. msu.edu It is a meta-director.

Predicted Substitution Sites: The deactivating -SO₂- group directs incoming electrophiles primarily to the positions meta to its point of attachment. However, directing effects on fused ring systems like naphthalene are more complex than in benzene. msu.edu Substitution will preferentially occur on the more activated Ring A.

Naphthalene MoietySubstituentEffect on ReactivityDirecting InfluenceFavored Positions for Electrophilic Attack
N-(1-naphthyl)-NH- (Amine linkage)ActivatingOrtho, Para2, 4, 5
2-Naphthalenesulfonyl-SO₂- (Sulfonyl)DeactivatingMeta(Substitution on this ring is disfavored)

Fragmentation Mechanisms under Electron Ionization

Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a radical cation (molecular ion, M⁺•) which then undergoes fragmentation. youtube.com The fragmentation pattern provides valuable information about the molecule's structure. For this compound, several fragmentation pathways can be predicted.

A key fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂). nih.govdntb.gov.ua This process often occurs through a rearrangement where the aryl group attached to the nitrogen migrates to the sulfur-bearing aryl ring, followed by the elimination of SO₂. nih.gov

Other likely fragmentation pathways include:

Cleavage of the S-N bond: This is a common fragmentation point for sulfonamides, leading to the formation of ions corresponding to the naphthalenesulfonyl cation and the naphthylamino radical, or vice versa.

Cleavage of the C-S bond: This would result in the loss of the entire naphthalenesulfonyl group.

Fragmentation of the Naphthalene Rings: The naphthalene ions themselves can undergo further fragmentation, typically by losing small neutral molecules like acetylene (B1199291) (C₂H₂).

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormation Pathway
333[C₂₀H₁₅NO₂S]⁺•Molecular Ion (M⁺•)
269[M - SO₂]⁺•Loss of sulfur dioxide via rearrangement nih.govdntb.gov.ua
191[C₁₀H₇SO₂]⁺Cleavage of the S-N bond
142[C₁₀H₈N]⁺Cleavage of the S-N bond with H transfer
143[C₁₀H₇NH₂]⁺•Cleavage of the S-N bond with H transfer
127[C₁₀H₇]⁺Loss of SO₂NH from the sulfonylnaphthalene moiety

Reaction Pathways and Kinetic Investigations of Naphthalenesulfonamide Derivatives

Understanding the detailed reaction pathways and kinetics of molecules like this compound is essential for controlling reaction outcomes and optimizing synthesis. Such investigations for complex systems often involve a combination of experimental and computational methods. nih.gov

Kinetic Modeling: This approach involves developing a mathematical model that includes all the elementary reaction steps, such as radical chain reactions, and their corresponding rate coefficients. nih.gov By simulating the reaction under various conditions (temperature, concentration), researchers can predict the formation of products over time and identify the most important reaction pathways.

Experimental Techniques: Kinetic studies typically involve monitoring the concentration of reactants, intermediates, and products over time using techniques like spectroscopy (UV-Vis, NMR) and chromatography (HPLC, GC). These experimental data are then used to validate and refine the kinetic models.

Computational Chemistry: Quantum mechanical calculations can be used to estimate the energy barriers of different reaction steps and the stability of intermediates, providing insight into which pathways are energetically favorable.

For naphthalenesulfonamide derivatives, kinetic studies would be crucial for understanding processes like electrophilic substitution, where multiple products can form. By analyzing the reaction kinetics, one could determine whether a reaction is under kinetic control (favoring the fastest-formed product) or thermodynamic control (favoring the most stable product). youtube.com

Elucidation of Reaction Intermediates

Reaction intermediates are transient species that are formed and consumed during a chemical reaction. nih.gov Their identification is key to understanding the reaction mechanism. nih.gov Due to their high reactivity and short lifetimes, studying them is often challenging. nih.gov

In the context of electrophilic aromatic substitution on the naphthalene rings of this compound, the key intermediates are naphthalenonium ions (also known as arenium ions). These are carbocations formed when an electrophile attacks one of the carbon atoms of the naphthalene ring.

Structure and Stability: The stability of the naphthalenonium ion determines the position of the substitution. youtube.com As discussed in section 5.2, attack at the α-position leads to a more stable intermediate because it allows for a greater number of resonance structures that retain a fully aromatic benzene ring within the fused system. libretexts.orgwordpress.comyoutube.com

Detection and Characterization: While direct observation of these intermediates is difficult, their existence can be inferred through various methods:

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it, forming a stable product that can be isolated and identified. nih.gov

Spectroscopic Studies: In some cases, under very low temperatures (cryogenic conditions), the lifetime of reactive intermediates can be extended long enough for them to be observed using techniques like NMR or IR spectroscopy.

Computational Modeling: The structures and energies of potential intermediates can be calculated using computational chemistry methods, providing strong evidence for their role in the reaction pathway.

By studying these intermediates, a complete picture of the reaction mechanism for processes involving this compound can be developed.

Advanced Applications in Chemical Sensing and Fluorescent Probing

Design Principles for Naphthalene-Based Fluorescent Probes

The rational design of fluorescent probes is a cornerstone of modern analytical chemistry, enabling the detection of specific chemical species with high sensitivity and selectivity. Naphthalene-based probes, including sulfonamide derivatives, are typically constructed based on a modular 'fluorophore-spacer-receptor' architecture. This design allows for fine-tuning of the probe's photophysical and recognition properties.

Fluorophore Integration and Optimization

The naphthalene (B1677914) moiety itself serves as the fundamental fluorophore, a molecule that can re-emit light upon light excitation. The unsubstituted naphthalene core has relatively weak fluorescence; however, its quantum yield and other photophysical characteristics are highly dependent on the nature and position of substituent groups. rsc.org The integration of electron-donating groups (such as amino groups) and electron-withdrawing groups (like sulfonamides) can significantly enhance fluorescence intensity through the creation of an Intramolecular Charge Transfer (ICT) state upon excitation. rsc.org This ICT mechanism is a key principle in optimizing the fluorophore's brightness and sensitivity to its environment.

Naphthalene Derivative Typical Application Key Feature
2,6-substituted NaphthaleneFluorescent SensorsEnhanced fluorescence via Intramolecular Charge Transfer (ICT) rsc.org
1,8-NaphthalimidesFluorescent ProbesHigh photostability and tunable emission rsc.orgscience.gov
Naphthalene-based Schiff basesMetal Ion SensingForms stable complexes with metal ions rsc.orgnih.gov

Recognition Moiety Design for Specific Analytes

The selectivity of a fluorescent probe is determined by the recognition moiety, which is a chemical group designed to bind specifically with the target analyte. This moiety is typically connected to the naphthalene fluorophore, either directly or through a spacer. The design of the recognition group is critical for the probe's intended application.

For the detection of metal ions, common recognition moieties include Schiff bases, which contain C=N double bonds and can coordinate with metal ions like Al³⁺. rsc.orgnih.gov The specific geometry and the nature of the donor atoms (e.g., nitrogen and oxygen) in the Schiff base ligand determine its affinity and selectivity for different metal cations. rsc.org Other recognition strategies include the use of acrylate (B77674) groups for the detection of biologically relevant thiols like cysteine, where the analyte triggers a specific chemical reaction that alters the probe's fluorescence. researchgate.net The design process involves creating a binding pocket that is sterically and electronically complementary to the target analyte, ensuring that the probe interacts minimally with other species present in the sample matrix.

Analyte Recognition Moiety Example Probe Design Principle
Aluminum (Al³⁺)Schiff BaseCoordination with N and O donor atoms rsc.orgnih.gov
Copper (Cu²⁺)Thiophene-based Schiff BaseMetal chelation leading to fluorescence quenching nih.gov
Cysteine (Cys)Acrylate GroupConjugate addition/cyclization reaction researchgate.net
Nickel (Ni²⁺)Thioether ChainsIon-induced conformational change nih.gov

Mechanisms of Target Recognition and Signal Transduction in Chemosensors

The interaction between the recognition moiety and the analyte must be translated into a detectable change in the fluorophore's emission. This signal transduction is governed by several photophysical mechanisms, which can lead to either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.

Chelation-Enhanced Fluorescence (CHEF) Mechanisms

Chelation-Enhanced Fluorescence (CHEF) is a widely exploited mechanism in the design of "turn-on" fluorescent sensors, particularly for metal ions. In the absence of the target ion, the probe often exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or vibrational and rotational motions that provide non-radiative pathways for the excited state to decay.

Upon binding of the metal ion to the recognition moiety, a rigid chelate ring is formed. This chelation has two primary effects: it can suppress the PET process and it restricts the intramolecular rotations and vibrations within the molecule. By locking the molecule into a more planar and rigid conformation, non-radiative decay pathways are inhibited, which leads to a significant increase in the fluorescence quantum yield. rsc.org Naphthalene-based Schiff base sensors for Al³⁺ are a classic example of the CHEF effect, where the coordination of aluminum to the ligand enhances the fluorescence output dramatically. rsc.orgnih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is another fundamental mechanism governing the function of many fluorescent probes. rsc.org A typical PET sensor consists of a fluorophore linked to a recognition site that also acts as an electron donor or acceptor. researchgate.net In the "off" state (before binding the analyte), excitation of the fluorophore is followed by a rapid electron transfer from the donor recognition site to the excited fluorophore (or vice versa), quenching the fluorescence. wikipedia.org

When the target analyte binds to the recognition site, the electron-donating or -accepting ability of this site is altered. For instance, if the recognition site is an electron-rich amine that binds a proton or a metal cation, its electron-donating ability is suppressed. This inhibition of the PET process "turns on" the fluorescence, as the normal radiative decay from the fluorophore's excited state is restored. nih.govnih.gov This mechanism allows for a low background signal and a high signal-to-noise ratio upon analyte detection. researchgate.net

Excimer/Exciplex Formation in Sensing

An excimer is a dimer of a molecule that is formed in the excited state but is unstable in the ground state. It typically emits light at a longer, red-shifted wavelength compared to the monomer emission. researchgate.net This phenomenon can be harnessed for ratiometric sensing, where the ratio of monomer to excimer emission intensity changes upon analyte binding.

In the context of naphthalene-based probes, two naphthalene units can be incorporated into a single molecule with a flexible linker. In the absence of an analyte, the molecule is conformationally free, and upon excitation, it primarily shows the characteristic monomer fluorescence of naphthalene. However, when an analyte such as the Ni²⁺ ion binds to a recognition site on the linker, it can induce a conformational change that forces the two naphthalene rings into close, parallel proximity. nih.gov This proximity allows for the formation of an intramolecular excimer upon excitation, leading to the appearance of a new, red-shifted emission band. nih.gov The ratiometric change between the monomer and excimer emissions provides a built-in self-calibration for the sensor, making the measurement more reliable. researchgate.net

Development of Analytical Methodologies for Specific Analyte Detection

Researchers have successfully leveraged derivatives of N-(1-naphthyl)-2-naphthalenesulfonamide and related naphthalene-based structures to devise innovative analytical methods for detecting specific ions, molecules, and enzymatic activities. These methodologies often rely on analyte-induced changes in the fluorophore's electronic properties, leading to measurable shifts in fluorescence intensity or wavelength.

Hydrazine (B178648) (N₂H₄) is a highly toxic and reactive compound, necessitating sensitive detection methods. Naphthalene-based fluorescent probes offer a robust solution for this analytical challenge. One approach involves a chemosensor based on a naphthalene chromenyl derivative (NAC), which provides rapid detection of hydrazine in under 30 seconds with a detection limit as low as 0.22 parts per billion (ppb). rsc.org The mechanism involves the opening of the chromenyl ring by hydrazine, followed by the formation of a pyrazole (B372694) ring, which results in a strong blue fluorescence. rsc.org

Another strategy employs an organic fluorescent probe, NE-N₂H₄, which uses diethyl malonate as the recognition site. This probe exhibits good selectivity and a large Stokes shift of 125 nm. frontiersin.org It has been successfully applied to the imaging of hydrazine in living HeLa cells and for the detection of hydrazine vapor using thin-layer chromatography (TLC) plates. frontiersin.org Colorimetric methods have also been developed, such as one using p-dimethylaminobenzaldehyde, which reacts with hydrazine to form a stable, yellow-colored azine complex, allowing for spectrophotometric quantification. mdpi.com

Probe/MethodRecognition Moiety/MechanismDetection LimitResponse TimeKey FeaturesCitations
Naphthalene Chromenyl Derivative (NAC)Chromenyl ring opening and pyrazole formation0.22 ppb&lt;30 secondsStrong blue fluorescence upon reaction rsc.org
Probe NE-N₂H₄Diethyl malonate recognition siteNot specifiedNot specifiedLarge Stokes shift (125 nm); suitable for cell imaging and vapor detection frontiersin.org
p-Dimethylaminobenzaldehyde MethodAzine complex formationNot specified~30 minutesColorimetric (yellow); stable complex mdpi.com

Nitroreductase (NTR) is an enzyme overexpressed in hypoxic environments, such as those found in solid tumors, making it a key biomarker for cancer diagnosis. Fluorescent probes for NTR are typically designed with a "turn-on" mechanism. These probes consist of a fluorophore, often a naphthalimide derivative, whose fluorescence is initially quenched by an attached nitroaromatic group that serves as the NTR recognition site. rsc.orgnih.govnih.gov

Upon enzymatic reduction of the nitro group to an amino group by NTR in the presence of NADH, the quenching mechanism is disrupted, leading to a significant enhancement in fluorescence. rsc.orgnih.gov For example, a probe designated NTR-NO₂, based on a quinoxaline (B1680401) skeleton, exhibits a 30-fold increase in fluorescence upon reaction with NTR, with a detection limit of 58 ng/mL. rsc.orgnih.gov The change is attributed to a modification of the intramolecular charge transfer (ICT) process. rsc.orgnih.gov Other naphthalimide-based probes operate via a photoinduced electron transfer (PET) mechanism, with one such probe showing a more than 70-fold fluorescence enhancement and a detection limit of 9.8 ng/mL. nih.govresearchgate.net Another probe, Na-NO₂, which uses a p-nitrobenzyl recognition moiety, achieves an even lower detection limit of 3.4 ng/mL. nih.gov

Probe NameFluorophore/ScaffoldMechanismFluorescence ChangeDetection LimitCitations
NTR-NO₂Fused QuinoxalineIntramolecular Charge Transfer (ICT)30-fold enhancement58 ng/mL rsc.orgnih.gov
MNI-NTR1,8-NaphthalimidePhotoinduced Electron Transfer (PET)>70-fold enhancement9.8 ng/mL nih.govresearchgate.net
Na-NO₂1,8-NaphthalimidePET"Turn-on" signal3.4 ng/mL nih.gov

Naphthalene-based reagents are highly effective for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). This process converts amino acids, which generally lack strong chromophores, into highly fluorescent and UV-absorbent derivatives, enabling sensitive detection. nih.gov

One such reagent, 1-naphthylisocyanate, reacts with amino acids in a buffered solution to form stable naphthylcarbamoyl derivatives. nih.gov These derivatives are highly fluorescent, with an emission maximum around 385 nm, and can also be detected by UV absorbance near 222 nm. nih.gov The stability of the derivatized samples allows for automated analysis, where samples can be prepared in advance and stored at room temperature. nih.gov Another widely used reagent is naphthalene-2,3-dicarboxaldehyde (NDA), which reacts with amino acids to form fluorescent isoindole derivatives. However, studies have shown that these derivatives can degrade, primarily into a nonfluorescent lactam form, highlighting the importance of reaction conditions and sample handling. nih.gov The stability of NDA derivatives can be enhanced in methanol, which reacts to form a more stable methoxy-isoindole. nih.gov

Derivatization ReagentDerivative FormedDetection MethodKey AdvantagesConsiderationsCitations
1-NaphthylisocyanateNaphthylcarbamoyl amino acidsFluorescence (Ex: 305 nm, Em: 385 nm), UV (222 nm)High stability of derivatives, suitable for automationExcess reagent must be extracted nih.gov
Naphthalene-2,3-dicarboxaldehyde (NDA)Fluorescent isoindole derivativesFluorescenceHigh sensitivityDerivatives can degrade; stability is enhanced in methanol nih.gov

The detection of toxic heavy metal ions like mercury (Hg²⁺) is a critical area of environmental and biological monitoring. Naphthalimide-based fluorescent probes have been designed with high selectivity and sensitivity for Hg²⁺. nih.govnih.gov These strategies often involve either chelation-induced fluorescence changes or Hg²⁺-triggered chemical reactions.

One probe, NADP, operates on a Hg²⁺-triggered deprotection reaction, which converts the non-fluorescent probe into a highly fluorescent compound, resulting in a color change from colorless to green and a low detection limit of 13 nM. nih.govnih.govd-nb.info Another approach uses a water-soluble naphthalimide probe, NIML, which forms a specific "imide–Hg–imide" structure upon binding with Hg²⁺, causing aggregation and a turn-on fluorescence response. rsc.org Other probes function through chelation-induced fluorescence quenching. nih.govmdpi.com For example, the probe His-NMI-Bu detects Hg²⁺ with a detection limit of 0.52 µM through fluorescence attenuation. mdpi.com The high selectivity of these probes allows them to detect Hg²⁺ even in the presence of other competing metal ions. nih.govnih.gov

Probe NameSensing StrategyFluorescence ResponseDetection LimitCitations
NADPHg²⁺-triggered deprotectionTurn-on (colorless to green)13 nM nih.govnih.govd-nb.info
NIML"Imide–Hg–imide" formation and aggregationTurn-onNot specified rsc.org
Probe PChelationQuenching0.33 µM nih.govmdpi.com
His-NMI-BuChelation-induced attenuationQuenching0.52 µM mdpi.com

In Vitro and Ex Vivo Applications of Naphthalenesulfonamide Probes (excluding human clinical context)

The analytical methodologies developed using naphthalenesulfonamide and related probes have found significant applications in biological imaging and analysis at the cellular and tissue levels. These probes serve as powerful tools for visualizing and quantifying specific analytes in complex biological systems.

Nitroreductase Imaging : Probes designed for NTR detection have been successfully used to image endogenous NTR activity in hypoxic cancer cells. For instance, probes have been applied to visualize NTR in HeLa and A549 cell lines under hypoxic conditions. rsc.orgnih.govnih.gov Furthermore, these probes can differentiate between various normal and tumor cell lines (e.g., HL-7702, HepG-2, MCF-7) and have also been used to detect NTR in bacteria such as E. coli and S. aureus. nih.gov

Mercury Ion Tracking : Naphthalimide-based probes for mercury have demonstrated excellent cell permeability and low cytotoxicity, enabling the monitoring of Hg²⁺ in living cells. nih.govnih.gov These probes have been used to visualize Hg²⁺ uptake and distribution within cells and even in whole small organisms like zebrafish. nih.govd-nb.inforsc.org Specific probes have been designed to target subcellular compartments, allowing for the detection of mercury ions within lysosomes of live cells. mdpi.com

Hydrazine Detection in Cells : Fluorescent probes for hydrazine have been utilized for intracellular imaging. Probes like NE-N₂H₄ have been applied to detect hydrazine within living HeLa cells, while the NAC probe has been used in human lung cancer cells (NCI-H460), showcasing their utility in cell biology research. rsc.orgfrontiersin.org

Analysis of Biological Fluids and Tissues : Derivatization techniques using reagents like 1-naphthylisocyanate have been applied to complex biological samples. Methodologies have been developed for the analysis of amino acids in ex vivo samples such as brain extracts, cerebrospinal fluid, and blood plasma. nih.gov

Imaging of Other Biological Targets : The versatility of the naphthalene scaffold has been extended to other targets. Probes have been developed for imaging Zn²⁺ in the nuclear envelope of living cells and in zebrafish embryos. researchgate.net Naphthalene-based probes have also been engineered to detect glutathione (B108866) (GSH) in live cells using two-photon microscopy and to track cellular senescence in vitro and in a renal fibrosis mouse model. nih.govnih.govresearchgate.net

These applications highlight the significant contribution of naphthalenesulfonamide-based probes to the fields of cell biology, toxicology, and biomedical research by enabling real-time visualization and quantification of key analytes in non-clinical settings.

Supramolecular Chemistry and Materials Science Applications of N 1 Naphthyl 2 Naphthalenesulfonamide Derivatives

Self-Assembly Phenomena and Supramolecular Architectures

While specific studies on the self-assembly of N-(1-naphthyl)-2-naphthalenesulfonamide in solution are not extensively documented in publicly available research, insights can be drawn from related naphthalimide and peptide-based systems. For instance, naphthalimide derivatives are known to form highly ordered self-assembled structures with tailored functionalities. nih.gov Similarly, peptide-based systems can be designed to self-assemble into complex nanostructures like nanofibers and vesicles, driven by a combination of hydrogen bonding and hydrophobic interactions. sigmaaldrich.comnih.gov It is plausible that this compound derivatives, with appropriate functionalization, could exhibit similar self-assembly behaviors, leading to the formation of gels, liquid crystals, or other ordered phases. The interplay between the hydrogen bonding of the sulfonamide linkage and the π-π stacking of the naphthalene (B1677914) rings is a critical factor in determining the final supramolecular architecture.

Incorporation into Functional Materials

The unique photophysical properties of the naphthalene moiety, such as its intrinsic fluorescence, make this compound derivatives attractive candidates for the development of functional materials. The incorporation of these molecules into larger systems can lead to materials with applications in sensing, optoelectronics, and beyond.

One potential application lies in the field of chemical sensors. The fluorescence of the naphthalene units can be sensitive to the local environment. For example, the binding of an analyte to a receptor unit appended to the naphthalenesulfonamide scaffold could induce a conformational change, altering the π-π stacking and, consequently, the fluorescence emission. This principle is utilized in various naphthalimide-based sensors for the detection of gases, volatile organic compounds, and amines. nih.gov While direct applications of this compound as a sensor are yet to be widely reported, the foundational principles of fluorescence-based sensing are applicable.

Furthermore, the rigid and electron-rich nature of the naphthalene rings suggests potential for use in organic electronic materials. The ordered stacking of these aromatic units in a self-assembled state can facilitate charge transport, a key property for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of such materials is highly dependent on the molecular packing and orientation, which can be controlled through crystal engineering principles.

Crystal Engineering for Controlled Solid-State Properties

Crystal engineering offers a powerful strategy to control the solid-state arrangement of molecules, thereby tuning the macroscopic properties of the material. For this compound and its derivatives, the key intermolecular interactions that can be exploited are N-H···O hydrogen bonds and π-π stacking.

The crystal structure of a related compound, (Z)-β-(1-naphthyl)-dehydroalanine, reveals how naphthyl groups can arrange in a partially overlapped face-to-face orientation, stabilized by van der Waals interactions. wikipedia.org This type of π-stacking is crucial for the electronic properties of the material. By modifying the substituents on the naphthalene rings, it is possible to tune the π-π stacking distance and geometry, thereby modulating the material's optical and electronic characteristics.

Below is a table summarizing the key intermolecular interactions and their influence on the supramolecular architecture of N-aryl sulfonamides, which can be extrapolated to this compound.

Intermolecular InteractionStructural MotifPotential Impact on Properties
N-H···O Hydrogen BondOne-dimensional chains or dimeric rings. nih.govEnhances thermal stability and mechanical robustness.
π-π StackingFace-to-face or offset stacking of naphthalene rings. wikipedia.orgInfluences charge transport and photophysical properties.
C-H···O InteractionsAdditional stabilization of the crystal lattice.Fine-tunes molecular packing and density.
C-H···π InteractionsInteractions between C-H bonds and the π-system of the naphthalene rings.Contributes to the overall stability of the supramolecular assembly.

Naphthalenesulfonamide Derivatives in Nano-Materials Research

The principles of self-assembly and crystal engineering of naphthalenesulfonamide derivatives can be extended to the realm of nanomaterials. The bottom-up fabrication of well-defined nanostructures from molecular building blocks is a central theme in nanotechnology.

By controlling the self-assembly conditions, it is plausible to create nanoscale objects such as nanofibers, nanorods, or nanosheets from this compound derivatives. These nanomaterials would possess a high surface-area-to-volume ratio, making them potentially useful in catalysis, sensing, and drug delivery. For instance, nanofibers composed of these molecules could serve as scaffolds for tissue engineering or as the active component in highly sensitive sensors.

While the direct use of this compound in nanomaterials is an area that requires further exploration, the broader class of peptide and naphthalimide-based nanomaterials provides a strong precedent. nih.govsigmaaldrich.comnih.gov The functionalization of the naphthalenesulfonamide core with specific moieties could enable targeted delivery or stimuli-responsive behavior in biological systems. The inherent fluorescence of the naphthalene groups also offers a built-in mechanism for imaging and tracking these nanomaterials.

Future Research Directions and Emerging Avenues for N 1 Naphthyl 2 Naphthalenesulfonamide

Advanced Synthetic Methodologies and Automation

The synthesis of N-(1-naphthyl)-2-naphthalenesulfonamide and its derivatives can be significantly enhanced by adopting modern synthetic strategies. Traditional methods for creating sulfonamides often involve the reaction of a sulfonyl chloride with an amine. thieme-connect.com While effective, these methods can have limitations regarding substrate scope and environmental impact. thieme-connect.com

Future research should focus on the development of more efficient and sustainable synthetic routes. Flow chemistry , for instance, offers a promising alternative to batch processing. acs.orgnih.gov This technology enables reactions to be carried out in a continuous stream, providing better control over reaction parameters, improving safety, and allowing for easier scalability. acs.orggoogle.com The use of meso-reactor systems in flow synthesis has already been demonstrated for the creation of sulfonamide libraries in an eco-friendly manner. acs.org

Furthermore, the automation of synthesis presents a powerful tool for accelerating research. nih.govacs.org Fully automated flow-through processes have been successfully used to produce secondary sulfonamides with high purity, eliminating the need for extensive purification steps. nih.govacs.org By integrating automated synthesis platforms, researchers can rapidly generate a diverse library of this compound analogs. This high-throughput synthesis approach would be invaluable for structure-activity relationship (SAR) studies, where understanding the impact of structural modifications on a compound's properties is crucial. nih.gov

Recent advances also include novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, which have been employed to form challenging carbon-nitrogen bonds in sulfonamide synthesis. thieme-connect.com Exploring these and other modern catalytic methods, like electrochemical synthesis, could lead to more versatile and efficient ways to produce this compound and its derivatives. rsc.orgresearchgate.net

Integration of Multi-Omics Data in Molecular Interaction Studies

To fully understand the biological potential of this compound, it is essential to investigate its interactions with biological systems on a global scale. The integration of multi-omics data —which includes genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a chemical compound. nih.govrsc.orgnih.gov

Future studies could employ a systems biology approach where cells or organisms are treated with this compound, followed by the collection of multi-omics datasets. By analyzing these datasets in an integrated manner, researchers can identify the specific cellular pathways and molecular targets that are modulated by the compound. rsc.org This approach moves beyond a single-target hypothesis and embraces the complexity of biological systems, where molecules often interact with multiple components to produce a cellular response. youtube.com

For example, proteomics profiles can directly reflect changes in protein abundance and post-translational modifications, offering insights into the compound's mechanism of action. nih.gov While challenges in data acquisition and integration exist, the development of sophisticated computational tools and methodologies is making multi-omics analysis increasingly accessible and powerful. nih.govnih.gov These approaches can help to build comprehensive models of the compound's biological effects, paving the way for its potential application as a chemical probe or therapeutic lead.

Development of Novel Computational Models for Predictive Research

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of a compound's properties and activities before it is even synthesized. For this compound, the development of novel computational models can guide its future investigation in several ways.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly relevant for sulfonamides. nih.govnih.gov These models use statistical methods to correlate a compound's chemical structure with its biological activity or physicochemical properties. nih.gov By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov Topological indices, which are numerical descriptors of a molecule's structure, are often employed in these models to understand the complex relationship between structure and function. nih.gov

Machine learning and deep learning are also being increasingly applied to predict the bioactivity and toxicity of small molecules. researchgate.netnih.govplos.org For instance, a machine learning model could be trained on a dataset of known bioactive sulfonamides to predict the potential of this compound and its derivatives to interact with specific biological targets. researchgate.net Furthermore, computational toxicology models can be used to predict potential adverse effects, which is a critical step in the early stages of drug discovery and chemical probe development. researchgate.netinotiv.com These predictive models, when used in conjunction with experimental data, can significantly streamline the research and development process. researchgate.net

Exploration of this compound in Interdisciplinary Chemical Sciences

The unique structure of this compound, featuring two naphthalene (B1677914) rings, makes it an interesting candidate for applications in various interdisciplinary fields of chemical science.

One promising area is the development of chemical probes . nih.gov Chemical probes are small molecules used to study biological processes and validate therapeutic targets. nih.gov The naphthalene moiety is known for its fluorescent properties, and naphthalenesulfonamide derivatives have been used as fluorescent probes. Given its structure, this compound could potentially be developed into a fluorescent probe for specific biological targets. Natural products have often served as inspiration for chemical probes, and the rational design of probes based on novel scaffolds is a key area of research. nih.gov

In the field of medicinal chemistry , the sulfonamide group is a well-established pharmacophore found in a wide range of approved drugs with diverse therapeutic applications, including anticancer and antiviral agents. nih.gov The naphthalene ring system is also present in many biologically active compounds. The combination of these two structural features in this compound makes it a compelling scaffold for drug discovery programs. researchgate.net Systematic exploration of its derivatives could lead to the identification of new therapeutic agents.

The application of chemoinformatics can further enhance these interdisciplinary explorations. By leveraging chemoinformatic tools, researchers can analyze large chemical datasets, identify structure-activity relationships, and design new molecules with desired properties, bridging the gap between chemical synthesis and biological application. wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.